molecular formula C8H16ClN B2667285 2-Methylspiro[3.3]heptan-2-amine;hydrochloride CAS No. 2470438-58-3

2-Methylspiro[3.3]heptan-2-amine;hydrochloride

Cat. No.: B2667285
CAS No.: 2470438-58-3
M. Wt: 161.67
InChI Key: VESDIXIJYYVJLE-UHFFFAOYSA-N
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Description

2-Methylspiro[3.3]heptan-2-amine hydrochloride is a bicyclic amine hydrochloride derivative characterized by a spirocyclic framework. Its structure comprises a seven-membered spiro[3.3]heptane core with a methyl group and an amine moiety at the 2-position, stabilized as a hydrochloride salt. Its rigid spirocyclic structure confers conformational constraints that may enhance receptor binding selectivity and metabolic stability compared to linear analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylspiro[3.3]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7(9)5-8(6-7)3-2-4-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESDIXIJYYVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[3.3]heptan-2-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under acidic conditions to form the desired spirocyclic amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[3.3]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Research has shown that spirocyclic compounds, including 2-methylspiro[3.3]heptan-2-amine;hydrochloride, exhibit significant biological activities, making them valuable in drug discovery. For instance, synthetic routes have been developed for creating 2,6-disubstituted spiro[3.3]heptanes, which are investigated for their potential as pharmaceutical agents .

1.2 Dopamine Receptor Antagonists

Recent studies have indicated that derivatives of spiro[3.3]heptane can act as potent dopamine D-3 receptor antagonists. These compounds demonstrate promising pharmacological profiles, including good oral bioavailability and brain penetration, which are critical for developing treatments for neurological disorders .

Material Science Applications

2.1 Liquid Crystal Mixtures

The unique structural properties of spiro[3.3]heptanes allow them to be used in the formulation of nematic liquid crystal mixtures. These materials are essential in the production of liquid crystal displays (LCDs) and other optical devices. The incorporation of spirocyclic compounds can enhance the thermal stability and optical properties of these mixtures, leading to improved performance in electronic applications .

2.2 Functional Fine Chemicals

As a functional fine chemical, this compound can be utilized in various specialty chemical applications. Its rigid molecular framework allows for precise tuning of physical and chemical properties, making it suitable for applications that require specific reactivity or stability under varying conditions .

Synthetic Routes and Case Studies

3.1 Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cycloaddition reactions and reductive amination techniques. A notable synthetic route employs [2+2] cycloadditions between dichloroketene and olefins to generate the desired spiro compounds with moderate yields .

Table 1: Summary of Synthetic Routes

Synthetic Method Yield (%) Key Steps
[2+2] Cycloaddition62Reaction with dichloroketene and olefins
Reductive Amination22Using methylamine and sodium triacetoxyborohydride
Double Substitution ReactionsVariableBetween di-nucleophiles and di-electrophiles

3.2 Case Studies

In a study focused on synthesizing 2,6-disubstituted spiro[3.3]heptanes, researchers explored various functional groups such as nitriles and sulfonamides to enhance biological activity. The results indicated that certain substitutions significantly improved the compounds' efficacy against specific biological targets, showcasing the potential for tailored drug design based on structural modifications of spirocyclic frameworks .

Mechanism of Action

The mechanism of action of 2-Methylspiro[3.3]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-methylspiro[3.3]heptan-2-amine hydrochloride, enabling comparative analysis of their pharmacological, physicochemical, and synthetic properties.

Spiro[3.3]heptan-2-amine Derivatives
Compound Name Substituents Molecular Formula Key Applications/Findings Reference
2-Methylspiro[3.3]heptan-2-amine hydrochloride 2-Methyl, 2-amine C₈H₁₆ClN Potential CNS modulator; structural rigidity enhances binding specificity.
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride 6-Methoxy, 2-amine C₈H₁₆ClNO Explored as a fluorinated building block; used in synthesizing spirocyclic drug candidates.
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride 6,6-Difluoro, 2-amine C₇H₁₂ClF₂N Used in deoxofluorination reactions for sterically hindered ketones.
Spiro[3.3]heptan-2-amine hydrochloride Unsubstituted spiro core C₇H₁₄ClN Benchmark compound for studying spirocyclic amine reactivity and receptor interactions.

Key Observations :

  • Substituent Effects : Methoxy and fluoro substituents (e.g., 6-methoxy or 6,6-difluoro derivatives) improve solubility and metabolic stability compared to the methyl-substituted parent compound .
  • Synthetic Utility : Spiro[3.3]heptan-2-amine derivatives are synthesized via hydrogenation of oximes or azides, followed by HCl salt formation .
Bicyclo[2.2.1]heptan-2-amine Derivatives
Compound Name Substituents Molecular Formula Key Applications/Findings Reference
TC-5214 (Mecamylamine hydrochloride) N,N',N''-Tetramethyl C₁₁H₂₁ClN Noncompetitive nicotinic acetylcholine receptor (nAChR) antagonist; antidepressant.
2-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride 2-Phenyl, 2-amine C₁₃H₁₈ClN NMDA receptor antagonist with neuroprotective effects in rodent models.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride 1,7,7-Trimethyl, 2-amine C₁₀H₂₀ClN Intermediate for urea derivatives with potential CNS activity.

Key Observations :

  • Pharmacological Targets : Bicyclo[2.2.1]heptan-2-amine derivatives primarily target NMDA or nACh receptors, unlike spiro[3.3]heptan-2-amine analogs, which are less studied for specific receptor interactions .
  • Structural Flexibility : The bicyclo[2.2.1]heptane core allows greater synthetic diversification (e.g., aryl or fluorophenyl substitutions) compared to the spiro[3.3]heptane framework .

Key Observations :

  • Synthetic Complexity : Bicyclo[2.2.1]heptan-2-amine derivatives often require multi-step syntheses involving Grignard reagents and azide intermediates, whereas spiro[3.3]heptan-2-amine analogs are synthesized via simpler hydrogenation routes .
  • Thermal Stability : Higher melting points in bicyclo derivatives (e.g., 243°C for 2-phenyl analog) suggest greater crystalline stability compared to spiro analogs .

Research and Development Implications

  • 2-Methylspiro[3.3]heptan-2-amine hydrochloride offers a unique spirocyclic scaffold for designing CNS-targeted drugs with improved selectivity.
  • Hybridization Strategies: Combining spirocyclic rigidity with bicyclo[2.2.1]heptane functional groups may yield novel compounds with optimized pharmacokinetic profiles .

Biological Activity

2-Methylspiro[3.3]heptan-2-amine;hydrochloride is a unique spirocyclic compound with the molecular formula C₈H₁₆ClN and a molecular weight of 162 Da. This compound is characterized by its distinct spirocyclic structure, which consists of a seven-membered ring fused with a three-membered ring. It is primarily encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies and applications in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and other neurological functions . The specific mechanisms through which this compound exerts its effects are still under investigation, but initial findings indicate potential psychoactive properties.

Pharmacological Applications

Research has indicated that this compound may have therapeutic applications, particularly in the treatment of neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in drug development aimed at addressing conditions such as depression or anxiety disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific receptors and enzymes. These studies are essential for understanding its pharmacological profile and potential therapeutic uses. Current data suggest that the compound interacts with neurotransmitter receptors, although comprehensive studies are necessary to elucidate these interactions fully .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound, highlighting their unique features:

Compound NameMolecular FormulaUnique Features
N-Methylspiro[3.3]heptan-2-amine hydrochlorideC₈H₁₆ClNMethyl substitution at nitrogen; potential psychoactive effects
Spiro[3.3]heptan-2-oneC₇H₁₄OContains a ketone functional group; used as an intermediate in synthesis
2-Amino-spiro[3.3]heptaneC₇H₁₃NLacks chlorine; investigated for different biological activities

These compounds illustrate the diversity within the spirocyclic class and underscore the unique characteristics of this compound, particularly its specific amine functionality and potential applications in medicinal chemistry .

Neuropharmacological Research

In one notable study, researchers investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The compound was administered in varying doses, and behavioral assessments were conducted using established paradigms such as the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting that the compound may exert anxiolytic effects through modulation of neurotransmitter systems .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including cyclization reactions that form the spirocyclic structure. Various synthetic routes have been explored to optimize yields and purity, with some methods achieving moderate success in producing this compound for biological evaluation .

Q & A

Q. What are the established synthetic routes for 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves spirocyclic ring formation followed by amine functionalization and hydrochloride salt precipitation . Key steps include:

  • Spirocyclic core construction : Cycloaddition or ring-closing metathesis to form the spiro[3.3]heptane scaffold. Evidence from similar spiro compounds (e.g., 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride) highlights the use of acid-catalyzed cyclization or transition-metal catalysis .
  • Amine introduction : Methylation via reductive amination or nucleophilic substitution. For example, TC-5214 (a structurally related compound) employs stereoselective alkylation to attach the methylamine group .
  • Hydrochloride formation : Treatment with HCl gas in anhydrous ethanol to precipitate the salt, ensuring >95% purity .

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C optimal for minimizing side products) .
  • Solvent choice (e.g., THF or DCM for amine reactions) affects reaction kinetics and byproduct formation .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity, as validated by HPLC (≥98% purity in TC-5214 batches) .

Q. What analytical techniques are recommended for characterizing 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how are spectral data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (sp³-hybridized amine protons) and δ 1.4–1.8 ppm (methyl groups on the spiro ring) confirm the structure. Splitting patterns distinguish equatorial/axial protons in the spiro system .
    • ¹³C NMR : Signals near 45–50 ppm (sp³ carbons in the bicyclic framework) and 25–30 ppm (methyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 158.1 (free base) and [M+Cl]⁻ at m/z 194.1 for the hydrochloride .
  • X-ray Diffraction (XRD) : Resolves spirocyclic geometry; bond angles of ~109.5° confirm tetrahedral carbons in the bicyclic system .

Validation : Cross-referencing with databases (e.g., PubChem) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of 2-Methylspiro[3.3]heptan-2-amine hydrochloride be achieved, and what chiral resolution methods are effective?

Methodological Answer:

  • Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during spiro ring formation .
  • Chiral Resolution :
    • Diastereomeric salt formation : Reacting racemic amine with (+)- or (-)-dibenzoyl tartaric acid in ethanol, followed by fractional crystallization .
    • HPLC with chiral columns : Polysaccharide-based columns (Chiralpak AD-H) achieve baseline separation (α > 1.5) for enantiomers .

Case Study : TC-5214 (S-(+)-enantiomer) was resolved using preparative HPLC, yielding >99% enantiomeric excess (ee) for preclinical studies .

Q. What pharmacological mechanisms are hypothesized for 2-Methylspiro[3.3]heptan-2-amine hydrochloride, and how are receptor-binding assays designed?

Methodological Answer:

  • Mechanistic Hypothesis : Structural analogs (e.g., TC-5214) act as neuronal nicotinic receptor (NNR) antagonists , modulating dopamine/norepinephrine release in the prefrontal cortex .
  • Binding Assay Design :
    • Radioligand displacement : Use [³H]-epibatidine to measure competitive inhibition at α4β2 NNR subtypes. IC₅₀ values < 10 nM indicate high affinity .
    • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells quantify ion channel blockade (e.g., 80% inhibition at 1 μM) .

Data Interpretation : Dose-response curves (Hill coefficients ~1.0) suggest non-cooperative binding .

Q. How can contradictory data on the compound’s stability under oxidative conditions be reconciled?

Methodological Answer: Contradictions arise from reactant purity and assay sensitivity :

  • Oxidative Stability :
    • HPLC-UV studies show <5% degradation after 24 hrs in 3% H₂O₂ at pH 7.4, suggesting stability .
    • LC-MS data reveals trace oxidation products (e.g., N-oxide derivatives) not detected by UV .
  • Resolution : Use accelerated stability testing (40°C/75% RH for 4 weeks) with tandem LC-MS/MS to identify low-abundance degradation products .

Recommendation : Standardize oxidation studies using EP-grade HCl (≥99.9% purity) to minimize impurity-driven side reactions .

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